1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Glycosylation Stereoselective synthesis Nucleoside analogues

This fully protected ribofuranose donor is essential for α-selective glycosylation in antiviral nucleoside analogue synthesis, particularly for Hepatitis and HIV research. Unlike benzoyl-protected analogs, its orthogonal benzyl ethers enable neutral hydrogenolysis deprotection, preserving base-labile functionalities. This ensures step-economical routes and superior stereochemical control.

Molecular Formula C28H30O6
Molecular Weight 462.5 g/mol
CAS No. 58381-23-0
Cat. No. B014893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
CAS58381-23-0
Synonyms2,3,5-Tris-O-(phenylmethyl)-D-ribofuranose Acetate; 
Molecular FormulaC28H30O6
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1
InChIKeyCPWPSDGLXXKBKZ-STQJPMTFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0): Procurement Specifications and Benchmark Overview for Nucleoside Synthesis


1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0, molecular formula C28H30O6, molecular weight 462.53 g/mol) is a fully protected ribofuranose derivative bearing an anomeric acetate leaving group and benzyl (Bn) ether protection at the 2-, 3-, and 5-positions [1]. This compound serves as a glycosyl donor in nucleoside analogue synthesis, where the benzyl groups confer enhanced stability and lipophilicity compared to acyl-protected counterparts, while the 1-O-acetyl moiety enables activation under mild Lewis acid conditions for stereoselective glycosylation reactions . It is widely employed as a pharmaceutical intermediate in research programs targeting viral diseases including Hepatitis and HIV .

Why 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose Cannot Be Substituted with Other Ribofuranosyl Donors in Glycosylation Protocols


Substitution of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose with alternative ribofuranosyl donors—even those bearing identical anomeric leaving groups but different protecting group architectures—fundamentally alters reaction outcomes in stereoselectivity, yield, and downstream synthetic compatibility. The benzyl ether protection is orthogonal to acyl protections (e.g., benzoyl), enabling selective deprotection under hydrogenolysis conditions without affecting ester functionalities present elsewhere in complex synthetic intermediates . Furthermore, as noted in US Patent 5,750,676, the preparation of the benzoyl-protected analog (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) requires a multistep synthesis from D-ribose that is both elaborate and resource-intensive [1]. The benzyl-protected variant offers distinct advantages in stereoselective glycosylation where the electronic and steric properties of benzyl versus benzoyl groups direct α/β anomer ratios and influence catalyst compatibility [2].

Quantitative Differentiation Evidence: 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose versus Closest Analogs and In-Class Alternatives


Reversed Stereoselectivity: α-Selective Glycosylation Enabled by Benzyl Protection versus Benzoyl-Locked β-Selectivity

The benzyl-protected ribofuranosyl donor (target compound) enables tunable stereoselectivity in glycosylation reactions that is not accessible with the benzoyl-protected analog. Using 2,3,5-tri-O-benzyl-1-O-iodoacetyl-D-ribofuranose (an analog of the target compound with an iodoacetyl leaving group) in the presence of silver salts and 3 molar equivalents of lithium perchlorate, α-D-ribofuranosides are stereoselectively synthesized in high yields, whereas the corresponding benzoyl-protected donor predominantly yields β-anomers under similar conditions and lacks this α-selectivity pathway [1]. The benzyl ether protection, unlike benzoyl esters, does not participate in neighboring group participation, allowing external nucleophilic attack pathways that favor α-anomer formation when lithium salts are employed as additives [2].

Glycosylation Stereoselective synthesis Nucleoside analogues

Synthetic Step Economy: Benzyl Protection Eliminates Multi-Step Acylation Sequence Required for Benzoyl Analog

US Patent 5,750,676 explicitly identifies that the benzoyl-protected analog (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) requires 'a multistep synthesis' from D-ribose, which the patent describes as 'elaborate' and resource-intensive [1]. The patent further states that this multistep conversion becomes 'superfluous' under the disclosed persilylation methodology, underscoring the process burden associated with the benzoyl derivative [1]. In contrast, the benzyl-protected compound (target) can be accessed via more direct synthetic routes, and the benzyl ethers are introduced under conditions that do not require the same extent of protecting group manipulation as the benzoyl counterpart.

Synthetic efficiency Process chemistry Cost of goods

Protecting Group Orthogonality: Hydrogenolytic Benzyl Cleavage Preserves Base-Labile Functionalities

The benzyl ether protecting groups on 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose are cleaved under hydrogenolysis conditions (H₂, Pd/C), which are orthogonal to the base-labile ester functionalities present in benzoyl-protected analogs . Benzoyl groups require basic hydrolysis (e.g., NaOMe/MeOH) for removal, conditions that are incompatible with base-sensitive moieties such as acetyl esters, certain heterocyclic modifications, or epimerizable stereocenters that may be present in advanced nucleoside intermediates. This orthogonal deprotection profile is a defined procurement criterion when the downstream synthetic sequence contains base-sensitive functionality that cannot tolerate the basic deprotection conditions mandated by benzoyl esters .

Orthogonal protection Hydrogenolysis Functional group compatibility

Alternative Leaving Group Comparison: 1-O-Acetyl versus 1-Hydroxy Ribofuranosyl Donors in Catalytic Glycosylation Efficiency

The target compound bears a 1-O-acetyl leaving group, which provides a defined activation pathway under Lewis acid catalysis, contrasting with the 1-hydroxy analog (2,3,5-tri-O-benzyl-D-ribofuranose) which requires different catalytic systems. In trityl salt-catalyzed glycosylation, 2,3,5-tri-O-benzyl-D-ribofuranose reacts with alcohols to give β-ribofuranosides in high yields with high stereoselectivity [1]. However, the 1-hydroxy donor cannot be directly used in silver salt-mediated α-selective glycosylations where the 1-O-acetyl (or 1-O-iodoacetyl) group is required for activation [2]. The presence of the anomeric acetate in the target compound thus expands the accessible catalytic activation repertoire relative to the unprotected anomeric hydroxyl analog.

Glycosyl donor Leaving group Catalysis

Intramolecular C-Arylation Reactivity: Benzyl Participation Enables Novel C-Glycosyl Isochroman Formation

Upon treatment with tin(IV) chloride, 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose undergoes intramolecular Friedel-Crafts alkylation of the aromatic substituent at O-2 to yield unusual internal C-glycosyl compounds (isochroman derivatives) in high yield [1]. This reactivity pathway is unique to the benzyl-protected system and is not observed with the corresponding benzoyl-protected analog, where the electron-withdrawing carbonyl of the benzoyl ester deactivates the aromatic ring toward electrophilic substitution [1]. The 3-methylbenzyl analog (1-O-acetyl-2,3,5-tri-O-(3-methylbenzyl)-D-ribofuranose) also participates in this transformation, confirming that the benzyl ether structural motif is essential for this C-arylation chemistry [1].

C-glycosylation Intramolecular cyclization Isochroman

Validated Research and Industrial Application Scenarios for 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0)


Stereoselective Synthesis of α-Configured Nucleoside Analogues Requiring Benzyl Protection

Procurement of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is indicated for synthetic programs targeting α-D-ribofuranosides where stereochemical control is paramount. The benzyl ether protection enables α-selective glycosylation when combined with silver salts and lithium perchlorate additives, a stereochemical outcome that the benzoyl-protected analog cannot deliver [1]. This scenario applies to antiviral nucleoside analogue discovery where α-anomers may exhibit distinct biological activity profiles relative to the naturally occurring β-configuration .

Multi-Step Synthesis of Base-Sensitive Nucleoside Analogues Requiring Orthogonal Deprotection

When synthetic routes contain base-labile functionalities (e.g., acetyl esters, sensitive heterocycles, epimerizable stereocenters), the benzyl ether protection on the target compound is mandatory. Benzyl groups are cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), whereas the alternative benzoyl protection mandates basic hydrolysis (NaOMe/MeOH) that would degrade base-sensitive intermediates [1]. This orthogonal deprotection strategy is essential for constructing complex nucleoside analogues where protecting group compatibility dictates synthetic success .

Synthesis of C-Glycosyl Isochroman Derivatives via Intramolecular Friedel-Crafts C-Arylation

Treatment of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose with tin(IV) chloride triggers intramolecular C-arylation of the O-2 benzyl group, yielding isochroman-fused carbohydrate derivatives in high yield [1]. This transformation is inaccessible with benzoyl-protected analogs due to aromatic ring deactivation, making the benzyl-protected compound uniquely suited for generating C-nucleoside scaffolds and conformationally constrained glycomimetics [1].

Process Chemistry Optimization: Reduction of Synthetic Step Count in Protected Ribofuranosyl Donor Preparation

As documented in US Patent 5,750,676, the benzoyl-protected analog requires an 'elaborate' multistep synthesis from D-ribose [1]. The benzyl-protected compound offers a more step-economical route to the fully protected donor, reducing cumulative yield loss, shortening production timelines, and lowering cost of goods for large-scale nucleoside manufacturing [1]. This advantage is particularly relevant for contract research and manufacturing organizations (CROs/CDMOs) where process efficiency directly impacts project economics.

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